Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine
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Overview
Description
Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
In an industrial setting, the production of Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated control mechanisms ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of agrochemicals, materials with unique properties, and other industrial applications
Mechanism of Action
The mechanism of action of Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- 2-(Trifluoromethyl)benzaldehyde
- 2,2’-Bis(trifluoromethyl)benzidine
Uniqueness
Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine is unique due to its specific structural features, including the trifluoromethyl group and ethylamine moiety. These features confer distinct chemical and biological properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H12F3N |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-methyl-2-[2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3N/c1-14-7-6-8-4-2-3-5-9(8)10(11,12)13/h2-5,14H,6-7H2,1H3 |
InChI Key |
VOGNEAQSRHVRKK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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